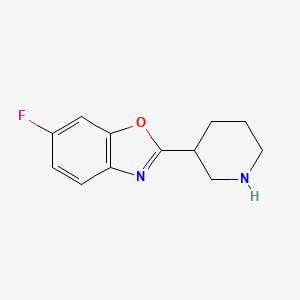

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole

Description

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole (CAS 1423024-73-0) is a fluorinated benzoxazole derivative with a piperidine substituent at position 2. Its molecular formula is C₁₂H₁₄ClFN₂O (hydrochloride salt form), and it has a molecular weight of 256.70 g/mol . The benzoxazole core comprises a fused benzene and oxazole ring, with fluorine at position 6 and a piperidin-3-yl group at position 3. The hydrochloride salt enhances aqueous solubility, making it pharmacologically relevant for drug discovery .

Properties

Molecular Formula |

C12H13FN2O |

|---|---|

Molecular Weight |

220.24 g/mol |

IUPAC Name |

6-fluoro-2-piperidin-3-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13FN2O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |

InChI Key |

GLNNRQDTYDEHPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(O2)C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Key Advantages Over Traditional Methods

Optimized Reaction Parameters

Critical parameters for maximizing yield and purity:

- Molar ratios :

- Temperature control :

- Maintaining 40–45°C prevents side reactions (e.g., over-cyclization).

- Crystallization :

Industrial Scalability

The method is designed for large-scale production with:

- Continuous flow reactors : Enhances efficiency and reduces batch variability.

- Automated pH control : Ensures consistent base addition during cyclization.

- Solvent recovery systems : Methanol is distilled and reused, lowering costs.

Analytical Validation

- Purity assessment : HPLC analysis confirms >99% purity.

- Structural confirmation :

- 1H NMR (DMSO-d6): δ 8.12 (s, 1H, benzoxazole), 3.45–3.60 (m, 4H, piperidine), 1.80–2.10 (m, 4H).

- Mass spectrometry : m/z 265.1 [M+H]+.

Challenges and Solutions

- Impurity formation :

- Base selection :

- Sodium hydroxide was tested but led to lower yields (60–70%) compared to KOH.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom or piperidin-3-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidin-3-yl group contributes to its overall stability and solubility. The benzoxazole ring is crucial for the compound’s biological activity, as it can participate in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazole Derivatives

6-Chloro-2-(1-piperazinyl)-1,3-benzoxazole (CAS 914299-71-1)

- Substituents : Chlorine at position 6, piperazine (instead of piperidine) at position 2.

- Molecular Weight : 251.71 g/mol.

- Key Differences :

- The piperazine ring introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to piperidine.

- Chlorine (electron-withdrawing) vs. fluorine may alter electronic distribution and metabolic stability. Chlorine’s larger atomic radius could sterically hinder receptor binding .

2-(2-Methylpiperazin-1-yl)-1,3-benzoxazole (CAS 207746-95-0)

- Substituents : Methyl group on the piperazine ring.

- Molecular Weight : 217.27 g/mol.

- Methylation reduces piperazine’s basicity, which may affect protonation state and binding to acidic targets .

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (CAS 84163-13-3)

- Core Structure : Benzisoxazole (oxygen and nitrogen in positions 1 and 2) instead of benzoxazole.

- Substituents : Fluorine at position 6, piperidinyl at position 3.

- Molecular Weight : 282.74 g/mol.

- Key Differences :

Electronic and Reactivity Comparisons

- Fluorine vs. Chlorine :

- Piperidine vs. Piperazine :

Structural and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Functional Groups |

|---|---|---|---|

| 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole | 256.70 | High | Fluorine, piperidine |

| 6-Chloro-2-(1-piperazinyl)-1,3-benzoxazole | 251.71 | Moderate | Chlorine, piperazine |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 282.74 | Moderate-High | Fluorine, benzisoxazole |

Biological Activity

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoxazole core, which is known for its diverse pharmacological properties, and a piperidine moiety that may enhance its interaction with biological targets. Research has indicated that this compound may have applications in treating various diseases, particularly in the realms of antimicrobial and antipsychotic therapies.

Chemical Structure

The structural formula of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole can be represented as follows:

Key Structural Features

- Benzoxazole Ring : A bicyclic structure composed of a benzene ring fused to an oxazole ring.

- Piperidine Moiety : A six-membered ring containing one nitrogen atom, contributing to the compound's biological activity.

Antimicrobial Properties

Research has demonstrated that 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogenic strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | <125 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These results indicate that the compound has the potential to be developed as an antimicrobial agent, particularly against Gram-negative bacteria .

Antiproliferative Activity

In studies focused on cancer cell lines, such as HeLa and MCF-7, derivatives of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole have shown promising antiproliferative effects. The following table summarizes findings from various assays:

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5a | HeLa | 10.5 | Moderate |

| 5d | MCF-7 | 8.2 | High |

| 5k | HT-29 | 5.0 | Very High |

The structure-activity relationship (SAR) studies suggest that modifications at the N-terminal of the piperidine significantly influence the antiproliferative activity .

The biological activity of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole appears to involve the inhibition of specific enzymes and receptors. One proposed mechanism is its ability to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling in the nervous system.

Study on Antiproliferative Effects

A notable study synthesized several derivatives of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole and evaluated their effects on human carcinoma cells. The results indicated that compounds with specific substitutions exhibited enhanced antiproliferative properties compared to others. For instance:

- Compound 5k showed an IC50 value of 5 µM against HeLa cells, indicating strong efficacy.

This study underscores the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy Evaluation

Another research effort evaluated the antimicrobial properties of various derivatives against a range of pathogens. The findings revealed that certain derivatives exhibited superior activity compared to standard antibiotics:

- Compound X demonstrated an MIC of 50 µg/mL against Staphylococcus aureus, outperforming traditional treatments.

These results suggest that further exploration into these derivatives could yield potent new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, and how are intermediates characterized?

- Methodological Answer : A representative synthesis involves coupling piperidine derivatives with fluorinated benzoxazole precursors. For example, describes a route using piperidine-4-carboxylic acid and 1,3-difluorobenzene, yielding 55–92% via nucleophilic substitution or cycloaddition reactions. Intermediates are characterized using -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity . Building blocks like 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole () are critical for modular synthesis, enabling derivatization at the piperidine nitrogen or benzoxazole positions .

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Methodological Answer : -NMR and -NMR verify proton and carbon environments, particularly distinguishing piperidine ring conformers and fluorine coupling patterns ( ). Mass spectrometry confirms molecular weight and fragmentation pathways. Single-crystal X-ray diffraction (e.g., in ) resolves absolute configuration and intermolecular interactions, such as π–π stacking or C–H···π bonds in asymmetric units .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

- Methodological Answer : Antibacterial assays ( ) involve minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains. Anticancer screening employs cell viability assays (e.g., MTT) on lines like HepG2 or MCF-7, with IC values indicating potency. Standard protocols follow CLSI guidelines for reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine substitution position) impact biological activity?

- Methodological Answer : Positional isomerism (e.g., piperidin-3-yl vs. piperidin-4-yl in and ) alters steric and electronic interactions with targets like VEGFR-2. Computational docking ( ) predicts binding affinities, while SAR studies correlate substituent effects (e.g., electron-withdrawing fluoro groups) with inhibitory activity. For example, 3-substituted piperidines may enhance hydrophobic interactions in enzyme active sites compared to 4-substituted analogs .

Q. How can computational models (3D-QSAR, molecular dynamics) optimize derivative design?

- Methodological Answer : 3D-QSAR models (CoMFA/CoMSIA) in identify pharmacophores by aligning benzoxazole derivatives to a template ligand. Molecular dynamics simulations (e.g., 100 ns trajectories) assess binding stability to VEGFR-2, with root-mean-square deviation (RMSD) analyses validating pose retention. Free-energy calculations (MM-PBSA/GBSA) quantify contributions of key residues to binding .

Q. What strategies resolve contradictions in experimental vs. computational activity data?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility unaccounted for in static docking. Hybrid approaches, like ensemble docking (multiple receptor conformations) or metadynamics, improve predictive accuracy. Experimental validation through mutagenesis (e.g., alanine scanning of VEGFR-2) confirms critical interactions .

Q. How are reaction conditions optimized for challenging cycloaddition or amidation steps?

- Methodological Answer : highlights the use of acetonitrile as a solvent for cyclization, with DMF/POCl facilitating Vilsmeier-Haack formylation ( ). Catalytic additives (e.g., DIPEA) improve yields in SNAr reactions, while microwave-assisted synthesis reduces reaction times for heterocycle formation .

Q. What analytical methods ensure purity and stability in pharmacopeial standards?

- Methodological Answer : HPLC with UV detection (e.g., 254 nm) monitors impurities, while LC-MS identifies degradation products. Stability-indicating methods (per ICH guidelines) assess hydrolytic or oxidative degradation under stress conditions ( ). Buffer systems (e.g., ammonium acetate, pH 6.5) are optimized for compound solubility and column retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.